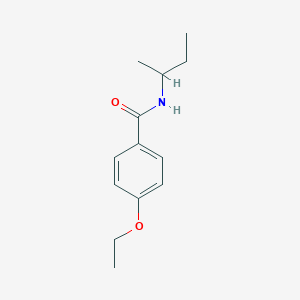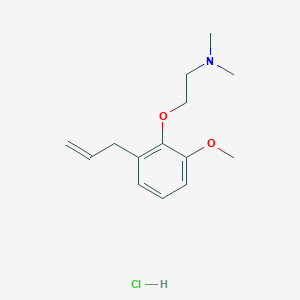![molecular formula C22H26N4O B6006648 2-(3-phenylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6006648.png)
2-(3-phenylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-phenylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine, also known as PPMP, is a synthetic compound that has been widely used in scientific research. This molecule belongs to a class of compounds known as morpholine derivatives, which have been shown to exhibit a range of biological activities. Additionally, we will list future directions for PPMP research.
Mechanism of Action
The mechanism of action of 2-(3-phenylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine is complex and not fully understood. It is known to inhibit the activity of glucosylceramide synthase, as mentioned previously. This inhibition leads to the accumulation of glucosylceramide and related compounds, which may play a role in the neuroprotective effects of this compound. This compound has also been shown to modulate the activity of ion channels and neurotransmitter receptors, although the exact mechanisms of these effects are not well understood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on glucosylceramide synthesis and ion channels, this compound has been shown to have anti-inflammatory effects and to modulate the activity of various enzymes and signaling pathways. These effects may contribute to the neuroprotective effects of this compound and make it a useful tool for studying various biological processes.
Advantages and Limitations for Lab Experiments
2-(3-phenylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It has also been shown to have a range of biological activities, making it a versatile tool for studying various biological processes. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects on different biological systems may be complex and difficult to interpret. Additionally, this compound may have off-target effects that could complicate data interpretation.
Future Directions
There are many potential future directions for 2-(3-phenylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine research. One area of interest is the development of more specific and potent inhibitors of glucosylceramide synthase. This could lead to the development of new therapies for neurodegenerative diseases. Another area of interest is the further characterization of the effects of this compound on ion channels and neurotransmitter receptors. This could lead to a better understanding of the function of these molecules and the development of new therapies for neurological disorders. Additionally, this compound could be used as a tool for studying various biological processes, including inflammation, enzyme activity, and signaling pathways.
Synthesis Methods
2-(3-phenylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine can be synthesized using a variety of methods, including the reaction of 3-phenylpropylamine with 1-(2-pyrimidinyl)-2-pyrrolidinone in the presence of a Lewis acid catalyst. This method has been reported to yield this compound in good yields and high purity. Other methods of synthesis have also been reported in the literature.
Scientific Research Applications
2-(3-phenylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine has been used extensively in scientific research, particularly in the field of neuroscience. This compound has been shown to inhibit the activity of the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. This inhibition leads to the accumulation of glucosylceramide and related compounds, which have been shown to play a role in various neurodegenerative diseases. This compound has also been shown to modulate the activity of ion channels and neurotransmitter receptors, making it a useful tool for studying the function of these molecules.
Properties
IUPAC Name |
2-(3-phenylpropyl)-4-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-2-7-19(8-3-1)9-4-11-21-18-25(15-16-27-21)17-20-10-5-14-26(20)22-23-12-6-13-24-22/h1-3,5-8,10,12-14,21H,4,9,11,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYSLSFOBXYDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CN2C3=NC=CC=N3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine](/img/structure/B6006583.png)
![(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6006584.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B6006587.png)
![(2E)-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)acrylamide](/img/structure/B6006591.png)
![ethyl 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6006592.png)
![3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6006593.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)

![2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6006618.png)
![2,4-dichloro-N-{2-[5-mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6006619.png)

![ethyl 5-(3-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006637.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6006645.png)
![2,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B6006646.png)
